molecular formula C27H20N2O2S B2414153 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide CAS No. 476320-02-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide

Cat. No.: B2414153
CAS No.: 476320-02-2
M. Wt: 436.53
InChI Key: GQDNXPIZELABCF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is a benzothiazole derivative . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

Benzothiazole derivatives crystallize with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied as optical materials and for their biological potential . They have been investigated extensively and associated with diverse chemical reactivity .


Physical and Chemical Properties Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .

Scientific Research Applications

1. Anti-Tumor Activity

N-[4-(1,3-Benzothiazol-2-yl)-3-Hydroxyphenyl]-4-Benzylbenzamide and its derivatives demonstrate significant anti-tumor activity. Studies have shown that certain derivatives, like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, exhibit notable effectiveness against human breast, colon, and renal cancer cell lines. The compound's structural features, such as the 4-(benzothiazol-2-yl) substituent, play a crucial role in its inductive electron-withdrawing effects and its resonance effect, which are key to its anti-tumor properties (Wang et al., 2009).

2. Luminescent Properties for White Light Emission

Certain benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, exhibit luminescent properties useful in white light emission applications. These compounds, when excited by light, can emit various colors that constitute white light. This is attributed to their absorption and emission characteristics, making them promising for flexible and straightforward fabrication of white-light emitting devices (Lu et al., 2017).

3. Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Research has identified specific compounds within this class that demonstrate significant antimicrobial activity against various Candida species and pathogenic bacteria, making them potent candidates for antimicrobial drug development (Altıntop et al., 2011).

4. Corrosion Inhibition

Benzothiazole derivatives, including those similar in structure to this compound, have been studied as corrosion inhibitors for steel. These compounds show promise in protecting steel against corrosion, particularly in acidic environments. Their effectiveness is attributed to their ability to form stable adsorptive layers on steel surfaces (Hu et al., 2016).

Future Directions

Benzothiazole derivatives have shown promising results in various fields, especially in medicinal chemistry. Future research could focus on exploring their potential in other applications, improving their synthesis methods, and investigating their mechanism of action in more detail .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-24-17-21(14-15-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDNXPIZELABCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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